molecular formula C21H29Cl3N2O2 B3991872 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride

Cat. No.: B3991872
M. Wt: 447.8 g/mol
InChI Key: CHHRIMLZBNIDFQ-UHFFFAOYSA-N
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Description

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Preparation Methods

The synthesis of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The piperazine ring in the compound is known to modulate the pharmacokinetic properties of the drug, enhancing its efficacy and bioavailability . The exact molecular targets and pathways involved depend on the specific application of the compound.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2.2ClH/c1-17-7-8-19(22)13-21(17)24-11-9-23(10-12-24)14-20(25)16-26-15-18-5-3-2-4-6-18;;/h2-8,13,20,25H,9-12,14-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHRIMLZBNIDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride

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